molecular formula C5H14Cl2N2 B2583793 cis-1-Methylcyclobutane-1,3-diamine dihydrochloride CAS No. 2231664-29-0

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride

Cat. No.: B2583793
CAS No.: 2231664-29-0
M. Wt: 173.08
InChI Key: DOMJDMGHRXKXQK-QGAATHCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08406 g/mol It is a derivative of cyclobutane, featuring two amine groups and a methyl group in a cis configuration

Scientific Research Applications

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane-1,3-dione with ammonia or an amine source, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in therapeutic studies .

Comparison with Similar Compounds

    trans-1-Methylcyclobutane-1,3-diamine dihydrochloride: Differing in the spatial arrangement of the methyl and amine groups.

    1,3-Diaminocyclobutane: Lacking the methyl group, providing a simpler structure.

    1-Methylcyclobutane-1,2-diamine dihydrochloride: Differing in the position of the amine groups

Uniqueness: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities and chemical properties compared to its trans isomer or other similar compounds .

Properties

IUPAC Name

1-methylcyclobutane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJDMGHRXKXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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